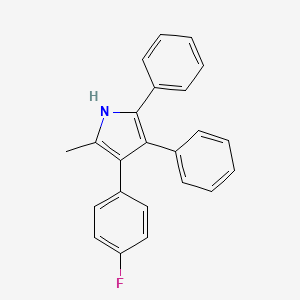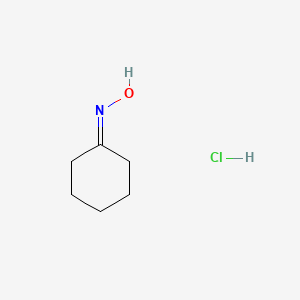
Cyclohexanone, oxime, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, oxime, hydrochloride is a chemical compound derived from cyclohexanone oxime. It is an important intermediate in organic synthesis, particularly in the production of caprolactam, which is a precursor to Nylon 6. This compound is known for its role in the Beckmann rearrangement, a reaction that converts oximes to amides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexanone, oxime, hydrochloride can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Formation of this compound: The oxime is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia over a titanium silicate catalyst. This method is preferred due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanone, oxime, hydrochloride undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This is the most significant reaction, where the oxime is converted to ε-caprolactam in the presence of an acid catalyst.
Reduction: The compound can be reduced to cyclohexylamine using sodium amalgam.
Hydrolysis: It can be hydrolyzed back to cyclohexanone using acetic acid.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and polyphosphoric acid are commonly used in the Beckmann rearrangement.
Reducing Agents: Sodium amalgam is used for the reduction of the oxime to cyclohexylamine.
Hydrolyzing Agents: Acetic acid is used for hydrolysis reactions.
Major Products:
ε-Caprolactam: Produced via Beckmann rearrangement, used in Nylon 6 production.
Cyclohexylamine: Produced via reduction.
Cyclohexanone: Produced via hydrolysis.
Applications De Recherche Scientifique
Cyclohexanone, oxime, hydrochloride has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for cyclohexanone, oxime, hydrochloride is the Beckmann rearrangement. This reaction involves the conversion of the oxime to an amide through the migration of an alkyl group from the carbon to the nitrogen atom. The reaction is catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group. The key steps include:
Protonation of Oxime Oxygen: The oxime oxygen is protonated by an acid.
Migration and Rearrangement: The alkyl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis and Tautomerization: The nitrilium ion undergoes solvolysis to form an imidate, which then tautomerizes to the amide.
Comparaison Avec Des Composés Similaires
Cyclohexanone, oxime, hydrochloride can be compared with other oxime compounds:
Acetoxime: Similar to cyclohexanone oxime but derived from acetone.
Benzophenone Oxime: Derived from benzophenone, it undergoes the Beckmann rearrangement to form benzanilide.
Cyclohexanone Oxime: The precursor to this compound, it is used in similar reactions but without the hydrochloride component.
This compound is unique due to its specific use in the production of ε-caprolactam and its role in the Beckmann rearrangement, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
872-86-6 |
|---|---|
Formule moléculaire |
C6H12ClNO |
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
N-cyclohexylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-7-6-4-2-1-3-5-6;/h8H,1-5H2;1H |
Clé InChI |
WVQMNVHWDSLKKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NO)CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
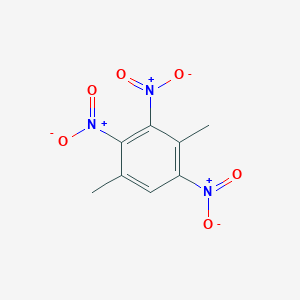
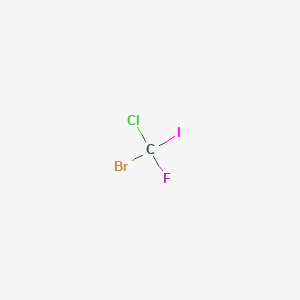


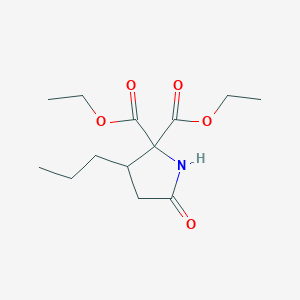
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
